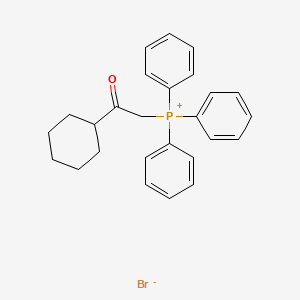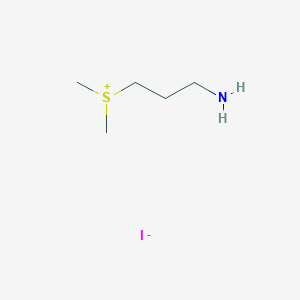
(3-Aminopropyl)(dimethyl)sulfanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopropyl)(dimethyl)sulfanium iodide is an organosulfur compound featuring a sulfonium ion with three organic substituents attached to sulfur. This compound is a positively charged ion (cation) paired with a negatively charged iodide ion. It is typically a colorless solid that is soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Aminopropyl)(dimethyl)sulfanium iodide is synthesized by the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide through a nucleophilic substitution mechanism (S_N2). The iodide ion acts as the leaving group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes, often involving the use of more electrophilic methylating agents to increase the rate of methylation. This ensures efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropyl)(dimethyl)sulfanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to thioethers.
Substitution: Nucleophilic substitution reactions are common, where the sulfonium ion acts as an electrophile.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for deprotonation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Aminopropyl)(dimethyl)sulfanium iodide has various applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Aminopropyl)(dimethyl)sulfanium iodide involves its role as a sulfonium ion. The compound can form ylides through deprotonation, which then act as nucleophiles in various reactions. The sulfonium ion’s positive charge makes it an effective electrophile, facilitating nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsulfonium iodide: Similar in structure but lacks the aminopropyl group.
Dimethylsulfoniopropionate: Found in marine phytoplankton and seaweeds, used in the biosynthesis of many compounds.
Properties
CAS No. |
111819-19-3 |
|---|---|
Molecular Formula |
C5H14INS |
Molecular Weight |
247.14 g/mol |
IUPAC Name |
3-aminopropyl(dimethyl)sulfanium;iodide |
InChI |
InChI=1S/C5H14NS.HI/c1-7(2)5-3-4-6;/h3-6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
NHVDGBPBMQHDOT-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](C)CCCN.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)
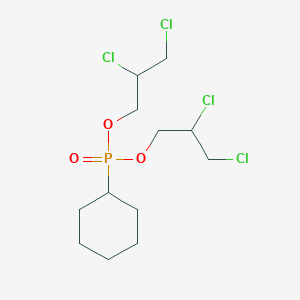
![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
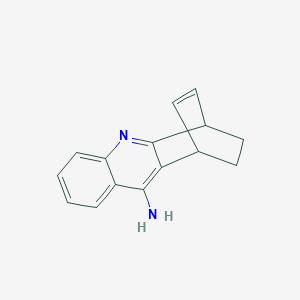
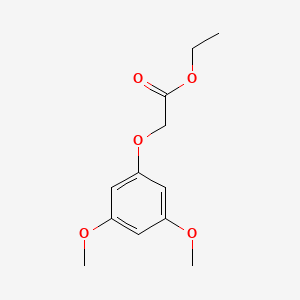
![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)
![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
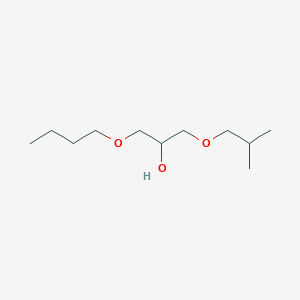
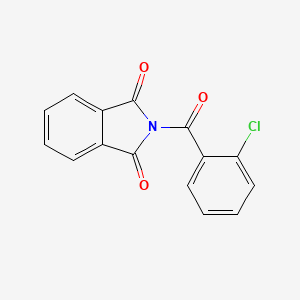

![Phenol, 3-[(3-methylbutyl)amino]-](/img/structure/B14313746.png)
